molecular formula C14H20O3 B1302362 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid CAS No. 97283-84-6

2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid

Cat. No.: B1302362
CAS No.: 97283-84-6
M. Wt: 236.31 g/mol
InChI Key: KUVBUGMRSPUHHK-UHFFFAOYSA-N
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Description

2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of an isopropyl group and a methyl group attached to a phenoxy ring, which is further connected to a methylpropanoic acid moiety

Preparation Methods

The synthesis of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropyl-5-methylphenol and 2-bromo-2-methylpropanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 2-isopropyl-5-methylphenol undergoes a nucleophilic substitution reaction with 2-bromo-2-methylpropanoic acid, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being performed. Major products formed from these reactions vary based on the type of reaction and the reagents used.

Scientific Research Applications

2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid can be compared with other similar compounds, such as:

    2-(2-Isopropyl-5-methylphenoxy)acetic acid: This compound has a similar structure but differs in the length of the carbon chain attached to the phenoxy group.

    2-(2-Isopropyl-5-methylphenoxy)ethanol: This compound contains an ethanol moiety instead of a propanoic acid group.

    2-(2-Isopropyl-5-methylphenoxy)methylphenylboronic acid: This compound includes a boronic acid group, which imparts different chemical properties and reactivity.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-2-(5-methyl-2-propan-2-ylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-9(2)11-7-6-10(3)8-12(11)17-14(4,5)13(15)16/h6-9H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVBUGMRSPUHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364181
Record name 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97283-84-6
Record name 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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